LRRK2 Kinase Selectivity Fingerprint: Predicted Advantage of the 1,4-Diazepane-Benzo[d]oxazole Vector
No direct biochemical data for CAS 2320177-21-5 are publicly available. However, the LRRK2 triazolopyridazine pharmacophore model published by Bebernitz et al. [1] demonstrates that replacing a simple arylamine at C-6 with a flexible diazepane-linked heterocycle generally improves G2019S mutant selectivity by 5- to 20-fold relative to wild-type LRRK2, while retaining low nanomolar biochemical activity. The closest comparator compound with a published dissociation constant is 6-((4-(pyridin-4-yl)-1,4-diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (LRRK2 IC50 12 nM; G2019S IC50 2.8 nM; 4.3-fold mutant selectivity) [1]. The target compound, carrying a benzo[d]oxazole instead of a pyridine, is predicted by docking to fill a hydrophobic sub-pocket near the hinge region, potentially offering higher selectivity over off-target kinases such as JAK2 and FLT3. This inference must be validated experimentally.
| Evidence Dimension | Biochemical LRRK2 inhibition and G2019S mutant selectivity |
|---|---|
| Target Compound Data | No data available; predicted wild-type LRRK2 IC50 < 50 nM based on analogue series |
| Comparator Or Baseline | 6-((4-(pyridin-4-yl)-1,4-diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine: WT LRRK2 IC50 12 nM, G2019S IC50 2.8 nM [1] |
| Quantified Difference | Not calculable; predicted 5–20x mutant selectivity (class-level inference) |
| Conditions | Biochemical kinase assay, ATP concentration 10 µM, LRRK2 catalytic domain (residues 970–2527) |
Why This Matters
Procurement for LRRK2 programs demands mutant-selective profiles; the target compound's predicted selectivity fingerprint differentiates it from unselective triazolopyridazines that inhibit wild-type LRRK2 and numerous off-target kinases equally.
- [1] G. L. Bebernitz et al., "Kinase domain inhibition of leucine rich repeat kinase 2 (LRRK2) using a [1,2,4]triazolo[4,3-b]pyridazine scaffold," Bioorg. Med. Chem. Lett., vol. 24, no. 17, pp. 4242–4247, 2014. View Source
